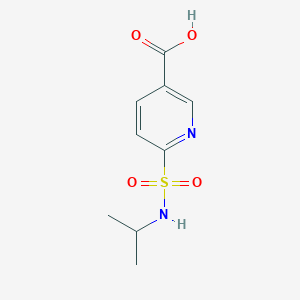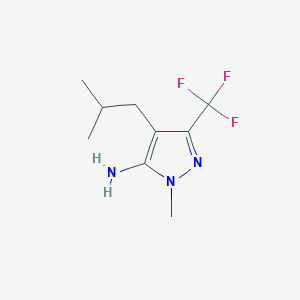
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an isobutyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The isobutyl, methyl, and trifluoromethyl groups can be introduced through various alkylation and substitution reactions. For example, the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
化学反应分析
Types of Reactions
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine depends on its specific interactions with molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Pathways: The compound could influence various molecular pathways, leading to changes in cellular function and behavior.
相似化合物的比较
Similar Compounds
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazole: Lacks the amine group but shares other structural features.
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-thiol: Contains a thiol group instead of an amine group.
Uniqueness
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
分子式 |
C9H14F3N3 |
|---|---|
分子量 |
221.22 g/mol |
IUPAC 名称 |
2-methyl-4-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14F3N3/c1-5(2)4-6-7(9(10,11)12)14-15(3)8(6)13/h5H,4,13H2,1-3H3 |
InChI 键 |
YDIBGYXFUOTKQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(N(N=C1C(F)(F)F)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


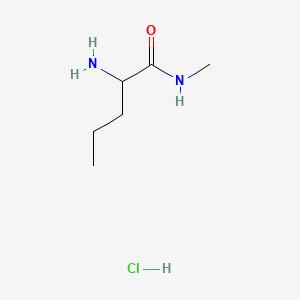
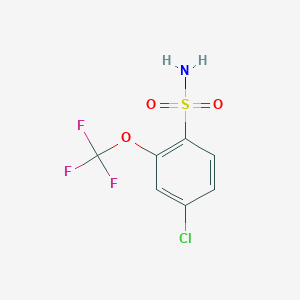
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
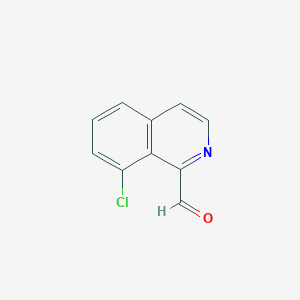



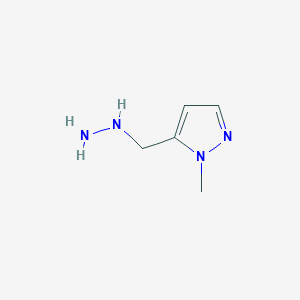

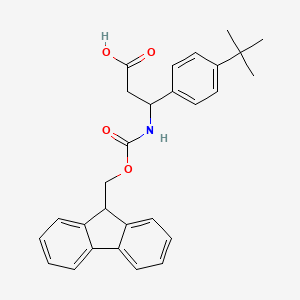
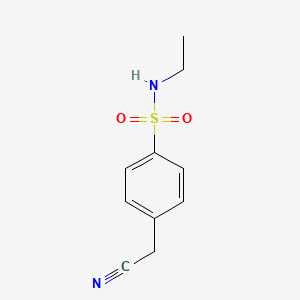

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
